3-Bromothiophenol
Overview
Description
3-Bromothiophenol is an organosulfur compound with the molecular formula C6H5BrS. It is a derivative of thiophenol, where a bromine atom is substituted at the third position of the benzene ring. This compound is known for its clear colorless to light yellow liquid appearance and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
3-Bromothiophenol is an organosulfur compound It is known to be a precursor to the antibiotic timentin and the vasodilator cetiedil , suggesting that it may interact with bacterial cell walls and vascular smooth muscle cells, respectively.
Pharmacokinetics
Its physicochemical properties, such as its relatively low molecular weight and its lipophilic nature, suggest that it may be well-absorbed and distributed throughout the body. Its metabolism and excretion would likely depend on its specific chemical transformations within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromothiophenol can be synthesized through several methods. One common method involves the bromination of thiophenol. The reaction typically uses bromine as the brominating agent in the presence of a solvent like carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the third position .
Industrial Production Methods: In industrial settings, this compound is produced by brominating thiophenol using bromine or other brominating agents. The process involves maintaining specific temperature and pressure conditions to achieve high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 3-Bromothiophenol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The bromine atom can be reduced to form thiophenol
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed
Major Products Formed:
Substitution: Products include various substituted thiophenols.
Oxidation: Products include disulfides and sulfonic acids.
Reduction: The major product is thiophenol
Scientific Research Applications
3-Bromothiophenol is utilized in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a reagent in biochemical assays and studies involving thiol groups.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Industry: It is employed in the production of dyes, agrochemicals, and other industrial chemicals
Comparison with Similar Compounds
2-Bromothiophenol: Similar structure but with bromine at the second position.
4-Bromothiophenol: Bromine is substituted at the fourth position.
2-Chlorothiophenol: Chlorine substituted at the second position instead of bromine
Uniqueness: 3-Bromothiophenol is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the bromine atom affects the compound’s electronic properties, making it distinct from its isomers and other halogenated thiophenols .
Properties
IUPAC Name |
3-bromobenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrS/c7-5-2-1-3-6(8)4-5/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGQQUDFJDROPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212559 | |
Record name | m-Bromobenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6320-01-0 | |
Record name | 3-Bromothiophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6320-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Bromobenzenethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006320010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6320-01-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32017 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | m-Bromobenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-bromobenzenethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.059 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was 3-Bromothiophenol utilized in the synthesis of potential antidepressants, and what was the rationale behind its use?
A1: The research paper describes the synthesis of various 2-(halogenophenylthio)benzylamines as potential inhibitors of serotonin and noradrenaline reuptake in the brain, a mechanism associated with antidepressant activity.
Q2: Did the compounds synthesized using this compound exhibit any promising activity as potential antidepressants?
A: While the paper doesn't specifically highlight the activity of the compounds derived from this compound, it states that several synthesized compounds, particularly those containing fluorine or chlorine substituents, demonstrated potent and selective inhibition of serotonin reuptake in the brain []. This finding suggests that exploring structural analogs, including those derived from this compound, could be worthwhile for identifying compounds with improved potency, selectivity, and pharmacological properties as potential antidepressants.
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